Coumestrol dimethyl ether

Description

Overview of the Coumestan (B1194414) Class of Natural Products

Coumestans are a class of polycyclic aromatic compounds found in a variety of plants. muni.czwikipedia.org These natural products are characterized by a core structure known as a coumestan, which consists of a benzofuro[3,2-c]chromen-6-one ring system. muni.cz Coumestans are recognized as phytoestrogens, meaning they are plant-derived compounds that can mimic the effects of estrogen in the body. ontosight.aiwikipedia.org Prominent members of the coumestan family include coumestrol (B1669458), wedelolactone (B1682273), and psoralidin. muni.cz These compounds have been identified in plants such as alfalfa, clover, soybeans, and pinto beans. wikipedia.orgwikipedia.org The biological activities of coumestans are wide-ranging and have been the subject of extensive research, particularly concerning their potential roles in hormone regulation and as antioxidants. muni.czmedkoo.com

Structural Characteristics and Chemical Modifications of Coumestrol Dimethyl Ether

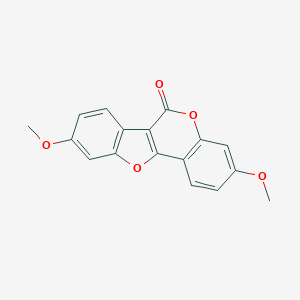

This compound is a derivative of coumestrol, a well-known phytoestrogen. ontosight.ai The core structure of coumestrol is modified in its dimethyl ether derivative by the replacement of the hydroxyl groups at positions 3 and 9 with methoxy (B1213986) groups. smolecule.com This chemical modification significantly alters the compound's properties. ontosight.ai The addition of the two methyl groups increases the lipophilicity of the molecule, which can enhance its solubility in nonpolar solvents and potentially affect its interaction with biological membranes and receptors. ontosight.ai The IUPAC name for this compound is 3,9-dimethoxy- benzofuro[3,2-c]chromen-6-one. smolecule.com

Rationale for Academic Research on this compound

Academic research into this compound is driven by several key factors. As a derivative of the potent phytoestrogen coumestrol, its modified structure presents an opportunity to investigate structure-activity relationships. ontosight.ai Scientists are interested in how the methylation of the hydroxyl groups influences its biological activity, including its interaction with estrogen receptors. ontosight.ai Studies have shown that while coumestrol acts as an antagonist to the human pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism, this compound does not exhibit this same antagonism. smolecule.comoup.comnih.gov This difference highlights the importance of the hydroxyl groups for certain biological activities and makes this compound a useful tool for studying the specific functions of PXR. smolecule.com Furthermore, the compound's fluorescent properties make it a valuable reagent in biochemical assays and fluorescence studies. smolecule.comscbt.com Research has also explored its potential antioxidant and anti-inflammatory properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHLPCBBXPHBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382935 | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-99-4 | |

| Record name | Coumestrol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumestrol dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Ecological Significance of Coumestrol Dimethyl Ether

Distribution and Identification in Plant Species

Coumestrol (B1669458) dimethyl ether, a methylated derivative of the phytoestrogen coumestrol, has been identified as a naturally occurring compound in a select number of plant species. Its presence has been confirmed in the woody legumes Bobgunnia madagascariensis and Dalbergia decipularis smolecule.com. While its direct precursor, coumestrol, is more widespread and found in various leguminous plants such as alfalfa, clover, and soybean, the dimethylated form appears to be less common smolecule.comresearchgate.net. Other coumestans, including coumestrol dimethyl ether, have also been noted in Medicago and Trifolium species mdpi.com. The identification of these compounds in plant tissues often requires sophisticated analytical techniques to distinguish between the various methylated forms of coumestrol.

A data table of plant species containing this compound is provided below:

| Plant Species | Family |

| Bobgunnia madagascariensis | Fabaceae |

| Dalbergia decipularis | Fabaceae |

| Medicago species | Fabaceae |

| Trifolium species | Fabaceae |

Biosynthetic Pathways of Coumestans in Plants

The biosynthesis of coumestans, including this compound, is an intricate process that originates from the general phenylpropanoid pathway. These compounds are ultimately derived from isoflavonoids, with daidzein (B1669772) being a key precursor researchgate.netfrontiersin.orgnih.gov.

The formation of the coumestan (B1194414) skeleton is a branch of the isoflavonoid (B1168493) biosynthetic pathway. The synthesis begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to form p-Coumaroyl-CoA. A series of enzymatic reactions involving Chalcone synthase (CHS) and Chalcone isomerase (CHI) leads to the formation of flavanones like naringenin (B18129) and liquiritigenin (B1674857) nih.govnih.gov.

The key step in diverting intermediates towards isoflavonoids is catalyzed by isoflavone (B191592) synthase (IFS), which converts flavanones to isoflavones, such as daidzein nih.govnih.gov. From daidzein, the pathway to coumestrol is believed to involve the formation of unstable isoflav-3-enes frontiersin.org. The complete enzymatic sequence leading to coumestrol is still not fully elucidated, but it is understood to be an oxidative process derived from pterocarpans researchgate.net. A transcriptomic study has suggested that as many as 14 genes may be involved in the biosynthesis of coumestrol from daidzein frontiersin.org.

A data table summarizing the key enzymes and intermediates in the early stages of coumestan biosynthesis is provided below:

| Precursor/Intermediate | Enzyme | Product |

| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Liquiritigenin (a flavanone) | Isoflavone synthase (IFS) | Daidzein (an isoflavone) |

| Daidzein | Multiple steps (partially uncharacterized) | Coumestrol |

The final step in the formation of this compound is the methylation of the hydroxyl groups of coumestrol. This process is catalyzed by specific enzymes known as O-methyltransferases (OMTs).

Research on the model legume Medicago truncatula has led to the characterization of several isoflavonoid O-methyltransferases (IOMTs). One particular enzyme, designated as MtIOMT4, has been shown to possess the specific activity of converting coumestrol into its dimethylated form. In vitro assays demonstrated that MtIOMT4 can catalyze the methylation of coumestrol to produce 3,9-O-dimethylcoumestrol, which is the chemical name for this compound nih.gov. This finding provides direct evidence for a specific enzyme responsible for the formation of this compound in at least some plant species.

Despite the identification of MtIOMT4, it is important to note that the broader understanding of this compound biosynthesis remains incomplete. The methylation pathways for this derivative have not been fully characterized across all plant species in which it may be present . The complete metabolic pathway for coumestrol itself is not fully resolved, indicating that there are still gaps in our knowledge of the preceding steps as well frontiersin.org. Further research is needed to identify and characterize the full suite of enzymes and regulatory mechanisms involved in the biosynthesis of this compound in various plant species.

Methylation Mechanisms in this compound Formation

Characterization of Methyltransferase Enzymes (e.g., MtIOMT4)

Role as Phytoalexins in Plant Defense Mechanisms

Phytoalexins are antimicrobial and often antioxidant substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. The parent compound, coumestrol, is a well-documented phytoalexin. For instance, in soybean leaves, its accumulation is triggered by senescence or insect attack . Coumestans, in general, are produced by plants as a protective measure against various stresses mdpi.com.

The production of coumestrol and its derivatives is a key part of the plant's defense response. These compounds can exhibit antifungal and antibacterial properties, functioning as natural pesticides researchgate.net. The accumulation of isoflavonoid phytoalexins like coumestrol has been observed in the leaves of French bean following infiltration with elicitors from pathogens frontiersin.org. Given that this compound is a direct derivative of the phytoalexin coumestrol, it is presumed to play a similar role in plant defense, although specific studies on the phytoalexin activity of the dimethylated form are less common. The structural modifications from methylation may influence its biological activity and stability within the plant's defense system.

Induction by Biotic Stressors (e.g., Insect Attack, Pathogens)

The production of coumestans, including this compound, is a key component of the plant's induced defense system against biotic threats. charlotte.edunih.gov As a phytoalexin, the parent compound coumestrol is known to accumulate in plants like soybean and alfalfa in response to fungal, bacterial, or viral pathogens, as well as insect attacks. nih.govmdpi.com

Research on alfalfa (Medicago sativa) has shown that biotic stress is a primary determinant of coumestan levels. mdpi.com For instance, lucerne damaged by aphids or affected by foliar diseases shows a dramatic increase in the concentration of coumestrol. mdpi.com Crucially, studies have noted that when coumestrol levels rise in response to these stressors, other related coumestans, including 4'-methoxy-coumestrol and this compound, are typically present at the same time. mdpi.com This indicates that the biosynthetic pathway leading to the accumulation of these defensive compounds is activated under pathogen or pest pressure, resulting in the co-occurrence of coumestrol and its methylated derivatives. In soybean, coumestrol functions as a phytoalexin when the plant is exposed to stressful conditions, with levels reported to increase upon insect attack. nih.govresearchgate.netnih.gov The synthesis of these polyphenolic compounds is a recognized defense strategy against biotic stressors. nih.gov

Interaction with Phytohormone Signaling Pathways (e.g., Ethylene, Jasmonic Acid, Salicylic (B10762653) Acid)

Plant defense responses, including the synthesis of secondary metabolites like coumestans, are regulated by a complex network of phytohormone signaling pathways. frontiersin.org Key hormones such as ethylene, jasmonic acid (and its derivative, methyl jasmonate), and salicylic acid are known to mediate plant responses to environmental stress, including pathogen attack. nih.govfrontiersin.org

While direct studies on phytohormone induction of this compound are limited, extensive research on its precursor, coumestrol, in soybean provides significant insights. A study investigating the link between phytohormones and coumestan levels demonstrated that the external application of salicylic acid (SA), methyl jasmonate (MeJA), and ethephon (B41061) (an ethylene-releasing compound) significantly increased the endogenous accumulation of coumestrol. nih.govnih.gov This accumulation was accompanied by a notable upregulation in the expression of genes involved in the coumestrol biosynthetic pathway. nih.govnih.gov For example, the expression of GmCYP93A1, a gene involved in the final step of coumestrol biosynthesis, was significantly increased following treatment with these phytohormones. frontiersin.org The highest gene expression was observed after treatment with ethephon, and this effect was amplified when ethephon was applied in combination with MeJA. frontiersin.org

Given that this compound is a direct derivative of coumestrol, it is highly probable that its biosynthesis is also influenced by these same phytohormone signaling pathways that trigger the production of its precursor.

Table 1: Effect of Phytohormone Application on Coumestrol Biosynthesis Gene Expression in Soybean Leaves

This table summarizes research findings on the change in the expression of GmCYP93A1, a key gene in coumestrol biosynthesis, after treatment with various phytohormones. Data is derived from studies on the parent compound, coumestrol. frontiersin.org

| Phytohormone Treatment | Observation Period | Relative Gene Expression Change |

| Methyl Jasmonate (MeJA) | 3, 5, and 10 days | Significant increase compared to control |

| Ethephon | 3 days | Highest recorded expression increase |

| Ethephon + MeJA | 3 days | ~Twofold increase compared to Ethephon alone |

| Salicylic Acid (SA) | 5 days | Significant increase in endogenous coumestrol |

Accumulation during Plant Senescence

Plant senescence, or aging, is an active, genetically programmed process that involves significant changes in a plant's biochemistry, including the synthesis and accumulation of various secondary metabolites. mdpi.com

Synthetic Methodologies for Coumestrol Dimethyl Ether and Its Analogs

Biomimetic Synthesis Approaches

Biomimetic synthesis endeavors to replicate natural biosynthetic pathways in a laboratory setting. For coumestrol (B1669458) dimethyl ether, this often involves the construction of the core coumestan (B1194414) skeleton from simpler precursors, mimicking proposed biological transformations.

FeCl₃-Catalyzed Cyclization of 4-Hydroxycoumarins and Cyclohexanone (B45756) Derivatives

A notable biomimetic approach involves the iron(III) chloride (FeCl₃)-catalyzed reaction between 4-hydroxycoumarins and cyclohexanone derivatives. rsc.org This method efficiently constructs the tetrahydro coumestan core, a key intermediate in the synthesis of coumestrol and its analogs. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org

The significance of this strategy lies in its use of a common and inexpensive catalyst, mild reaction conditions, and the ability to accommodate a range of substituents on both the coumarin (B35378) and cyclohexanone starting materials. rsc.org This versatility allows for the synthesis of a diverse library of coumestan derivatives.

Table 1: FeCl₃-Catalyzed Synthesis of Tetrahydro Coumestan Derivatives

| 4-Hydroxycoumarin Reactant | Cyclohexanone Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxycoumarin | 4-Methoxycyclohexanone | FeCl₃·6H₂O (20 mol%) | DMSO | 110 | 75-92 |

| Substituted 4-Hydroxycoumarins | Substituted Cyclohexanones | FeCl₃·6H₂O (20 mol%) | DMSO | 110 | Good to Excellent |

Data compiled from research on biomimetic synthesis. rsc.org

Dehydrogenation Strategies for Tetrahydro Coumestan Intermediates

Once the tetrahydro coumestan core is formed, a dehydrogenation step is required to introduce the aromaticity characteristic of the coumestan ring system. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at room temperature and proceeds with high efficiency, often exceeding 85%. rsc.org This two-step sequence of cyclization followed by dehydrogenation provides a validated route to coumestrol dimethyl ether and other naturally occurring coumestans. rsc.org

Copper-Mediated Synthetic Routes

Copper-based catalysts have emerged as powerful tools in organic synthesis due to their low cost and unique reactivity. In the context of this compound synthesis, copper-mediated reactions have been primarily explored for the crucial C-H functionalization step.

C(sp²)–H Functionalization Approaches

An efficient two-step synthesis of coumestans has been developed utilizing copper(II) acetate (B1210297) (Cu(OAc)₂) for the key C(sp²)–H functionalization. This method involves the oxidative cyclization of a 3-(2-hydroxyphenyl)coumarin intermediate to form the coumestan ring system. This approach is advantageous as it often proceeds without the need for protecting groups. The reaction conditions, including the choice of copper salt and temperature, have been optimized to achieve good yields. For instance, while Cu(OAc)₂ is effective, other copper reagents like Cu₂O have also shown high efficacy.

Table 2: Copper-Mediated Cyclization for Coumestan Synthesis

| Reactant | Copper Reagent | Temperature (°C) | Yield (%) |

| 3-(2-hydroxyphenyl)coumarin | Cu(OAc)₂ | 258 | Good |

| 3-(2-hydroxyphenyl)coumarin | Cu₂O | Reflux | 75 |

Data sourced from studies on copper-mediated C(sp²)–H functionalization.

Palladium-Catalyzed Cyclodehydrogenation Reactions

Palladium catalysts are renowned for their efficiency in facilitating a wide array of cross-coupling and cyclization reactions. The synthesis of coumestans can be achieved through the palladium-catalyzed cyclodehydrogenation of 4-hydroxy-3-arylcoumarins. clockss.org This reaction is typically carried out at high temperatures in a high-boiling solvent such as diphenyl ether, often in the presence of oxygen. clockss.org This method has been successfully applied to the synthesis of coumestrol itself. clockss.orgresearchgate.net The use of palladium on charcoal (Pd/C) is a common catalytic system for this transformation. clockss.orgresearchgate.net

Derivatization Strategies from Parent Coumestrol

A straightforward method for obtaining this compound is through the direct derivatization of its parent compound, coumestrol. smolecule.com This involves the methylation of the hydroxyl groups of coumestrol. smolecule.com Standard methylation procedures, such as using dimethyl sulfate (B86663) (DMS) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone, can be employed to achieve this transformation. This approach is particularly useful when coumestrol is readily available from natural sources or other synthetic routes.

Etherification and Alkylation Reactions

Etherification and alkylation are fundamental reactions for the synthesis of this compound from its precursor, coumestrol. These reactions involve the conversion of the hydroxyl groups (-OH) on the coumestrol scaffold into ether linkages (-OCH₃).

A primary method for achieving this transformation is through the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. vedantu.com In this approach, coumestrol is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. smolecule.com The base, typically potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups of coumestrol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of the methylating agent, resulting in the formation of the dimethyl ether.

The choice of solvent is crucial for the success of this reaction. Dimethylformamide (DMF) is often used as a solvent at elevated temperatures, for instance at 80°C, to facilitate the reaction. This selective methylation of the 3- and 9-hydroxyl groups can yield this compound with an efficiency of around 70%.

Another approach involves a biomimetic synthesis utilizing iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst. This method constructs the tetrahydro coumestan core, which is then dehydrogenated to produce this compound. rsc.org This strategy is notable for its mild reaction conditions and high yields.

Alkylation can also be performed on derivatives of coumestrol, such as coumestrol diacetate, to achieve selective methylation. umn.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the synthetic pathways leading to this compound and its analogs. vedantu.com The Williamson ether synthesis, as described in the previous section, is a prime example of a bimolecular nucleophilic substitution (S_N2) reaction. vedantu.com In this reaction, the alkoxide ion, generated from the deprotonation of coumestrol, acts as the nucleophile, attacking the alkyl halide (methyl iodide) and displacing the halide ion, which serves as the leaving group. vedantu.com

The efficiency of this S_N2 reaction is dependent on several factors, including the nature of the alkyl halide and the reaction conditions. Primary alkyl halides, like methyl iodide, are ideal for this type of reaction.

Beyond the synthesis of the dimethyl ether itself, nucleophilic substitution reactions can be employed to create a variety of this compound analogs. The core coumestan structure can undergo substitution reactions with various nucleophiles, such as amines and thiols, to introduce different functional groups. This allows for the generation of a library of compounds with potentially diverse biological activities.

The Mitsunobu reaction represents another powerful tool for nucleophilic substitution, particularly for the synthesis of ethers from alcohols and phenols. researchgate.net This reaction typically involves an alcohol, a pronucleophile (in this case, the hydroxyl groups of coumestrol), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). researchgate.net This method proceeds with an inversion of configuration at the alcohol's stereocenter, following an S_N2-type mechanism. researchgate.net

Comparative Analysis of Synthetic Yields and Reaction Conditions

The choice of synthetic methodology for this compound is often guided by factors such as yield, reaction conditions, and the availability of starting materials. A comparative analysis of different approaches reveals distinct advantages and disadvantages for each.

| Synthetic Method | Key Reagents | Typical Yield | Reaction Conditions |

| Direct Methylation | Coumestrol, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | 70% | Dimethylformamide (DMF), 80°C |

| Biomimetic Synthesis | 4-Hydroxycoumarins, Cyclohexanone derivatives, FeCl₃·6H₂O, DDQ | >85% (dehydrogenation step) | DMSO, 110°C (cyclization); DCM, room temp (dehydrogenation) |

| Fries Rearrangement followed by Cyclization and Methylation | Intermediate cyclized with H₂SO₄, then methylated with Dimethyl sulfate (DMS) and K₂CO₃ | 65% (overall) | H₂SO₄, 60°C (cyclization); Acetone (methylation) |

| Photochemical Cyclization | Dihydrobenzofuran intermediate from irradiation of a keto ester | 38% (overall) | Aqueous hydrochloric acid |

Table 1: Comparison of Synthetic Methods for this compound

The direct methylation of coumestrol using methyl iodide and potassium carbonate in DMF is a straightforward method that provides a respectable yield of 70%. Its simplicity makes it an attractive option.

The biomimetic synthesis involving an iron(III) chloride catalyst offers a significant advantage in terms of yield, with the final dehydrogenation step exceeding 85% efficiency. rsc.org This method also benefits from mild conditions, avoiding the need for dry solvents or an inert atmosphere.

Recent advancements in copper-mediated synthesis have also shown promise. The use of copper(II) acetate in diphenyl ether has resulted in yields of up to 76% for the synthesis of the coumestan ring system. This method demonstrates good functional group tolerance, allowing for the synthesis of various substituted coumestans.

Ultimately, the optimal synthetic route will depend on the specific research goals, the desired scale of the synthesis, and the available laboratory resources.

Molecular and Pharmacological Activities of Coumestrol Dimethyl Ether

Estrogen Receptor Modulation and Signaling Pathways

Coumestrol (B1669458) dimethyl ether exerts a portion of its biological effects through its interaction with estrogen receptors (ERs), which are key regulators of cellular growth and physiological processes. As a derivative of the potent phytoestrogen coumestrol, its activity is often compared to its parent compound.

Coumestrol dimethyl ether interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its parent compound, coumestrol, is known to bind competitively against 17β-estradiol to both ERα and ERβ, with a notably higher affinity for ERβ. mdpi.comcaymanchem.comnih.govresearchgate.net The methylation of the hydroxyl groups in coumestrol to create this compound modifies this interaction, resulting in reduced, though still present, estrogenic activity. umn.edu Research indicates that coumestrol itself is approximately three times as active as its dimethyl ether derivative, highlighting the importance of the hydroxyl groups for potent receptor binding. umn.edu Molecular simulation studies on the parent compound have shown that it forms stable complexes with both ER subtypes, with a stronger affinity noted for ERβ. mdpi.com

The available research characterizes this compound as having estrogenic, or agonist, activity. umn.edu This is in line with its parent compound, coumestrol, which is considered a potent ER agonist. mdpi.com Studies comparing the estrogenic potency of coumestrol and its dimethyl ether derivative found that the dimethyl ether retains agonist activity, but at a reduced level. umn.edu While coumestrol has been observed to have anti-estrogenic effects in specific tissues like the brain and pituitary, there is no evidence to suggest that this compound functions as an ER antagonist. nih.gov

| Compound | Relative Estrogenic Activity | Primary Source |

|---|---|---|

| Coumestrol | ~3x more active than this compound | umn.edu |

| This compound | Approximately 1/3 the activity of Coumestrol | umn.edu |

| Diethylstilbestrol dimethylether | ~2000x more active than this compound | umn.edu |

Through its binding to estrogen receptors, this compound can modulate the activity of the receptors and subsequently influence the expression of estrogen-responsive genes. This interaction can lead to various biological effects, including the regulation of cell growth. The parent compound, coumestrol, has been shown to induce ER-dependent gene expression, such as the regulation of progesterone (B1679170) receptors and gonadotropin-releasing hormone (GnRH) mRNA. caymanchem.comnih.govnih.gov As an ER agonist, this compound is presumed to affect similar genetic pathways, although its lower potency suggests its influence would be weaker compared to coumestrol. umn.edu

Differential Agonist/Antagonist Activity

Modulation of Other Nuclear Receptors

Beyond its effects on estrogen receptors, this compound has been studied for its interactions with other nuclear receptors that play a critical role in metabolism and xenobiotic detoxification.

The interaction of this compound with the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug-metabolizing enzymes, appears to be complex and species-dependent. nih.govsmolecule.com In studies using mouse PXR, this compound did not act as an antagonist; instead, it demonstrated weak agonist activity, increasing the basal expression of a reporter gene by 120%. nih.gov It did not, however, block the activation of mouse PXR by the potent agonist PCN. nih.govoup.com

Conversely, in assays involving human PXR, this compound did not antagonize the receptor's activation by the agonist rifampicin. nih.govoup.com This is in contrast to its parent compound, coumestrol, which is an effective antagonist of human PXR. caymanchem.comnih.govnih.gov The lack of free hydroxyl groups on this compound is thought to be a reason it cannot effectively antagonize human PXR. smolecule.com

| Compound | Receptor | Activity Observed | Primary Source |

|---|---|---|---|

| This compound | Mouse PXR | Weak agonist activity; Not an antagonist of PCN-mediated activation. | nih.gov |

| This compound | Human PXR | Did not antagonize rifampicin-mediated activation. | nih.govoup.com |

| Coumestrol (parent compound) | Human PXR | Effective antagonist (IC₅₀ = 12 μM). | caymanchem.comnih.gov |

The parent compound, coumestrol, has been shown to interact with the Constitutive Androstane Receptor (CAR), another important xenobiotic-sensing nuclear receptor. nih.gov In transient transfection assays, coumestrol acted as an inverse agonist, suppressing the basal activity of CAR by 60%. nih.govoup.com However, the specific effects of this compound on CAR were not detailed in the same studies, and information regarding its direct interaction with this receptor is currently lacking in the scientific literature. nih.gov

Pregnane X Receptor (PXR) Antagonism and Agonism

Antioxidant Mechanisms and Oxidative Stress Mitigation

This compound has demonstrated notable antioxidant properties, contributing to its potential as a therapeutic agent for conditions related to oxidative stress. Its mechanisms of action include direct radical scavenging and the inhibition of enzymes linked to the production of reactive oxygen species.

Radical Scavenging Activity

Research indicates that this compound exhibits significant radical-scavenging activity. While specific quantitative data for the dimethyl ether derivative is not extensively detailed in current literature, studies on its parent compound, coumestrol, provide insight into the antioxidant potential of the coumestan (B1194414) scaffold.

Coumestrol has been shown to effectively scavenge various free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net The radical-scavenging activity of coumestrol is attributed to the presence of hydroxyl groups in its structure, which can donate a hydrogen atom to stabilize free radicals. regulations.gov The methylation of these hydroxyl groups to form this compound alters its electronic and lipophilic properties, which may influence its antioxidant capacity. Although direct comparisons are limited, the core structure is understood to be crucial for this activity.

| Antioxidant Assay | Compound | IC50 Value (μg/mL) |

|---|---|---|

| DPPH Radical Scavenging | Coumestrol | 25.95 researchgate.net |

| Trolox (Standard) | 7.059 researchgate.net | |

| Butylated Hydroxyanisole (BHA) (Standard) | 10.10 researchgate.net | |

| α-Tocopherol (Standard) | 11.31 researchgate.net | |

| Butylated Hydroxytoluene (BHT) (Standard) | 25.95 researchgate.net |

Inhibition of Metabolic Enzymes Linked to Oxidative Stress-Related Conditions

This compound has been identified as an effective inhibitor of metabolic enzymes associated with diseases such as Alzheimer's and diabetes, highlighting its potential to mitigate oxidative stress-related conditions. The parent compound, coumestrol, has been studied for its inhibitory effects on several enzymes. For instance, in ovariectomized mice fed a high-fat diet, coumestrol treatment normalized the hepatic levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress.

Furthermore, coumestrol has been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to the pathology of Alzheimer's disease. researchgate.net Inhibition of these enzymes can lead to increased levels of the neurotransmitter acetylcholine, and is a key therapeutic strategy.

Enzymatic Inhibition Profiles

The ability of this compound and its parent compound to inhibit specific enzymes extends to those involved in carbohydrate metabolism, suggesting potential applications in managing metabolic disorders.

Alpha-Glycosidase Inhibition

Studies have reported that coumestrol and its derivatives can inhibit α-glycosidase, an enzyme crucial for the digestion of carbohydrates. Inhibition of this enzyme can slow the absorption of glucose from the gut, thereby helping to manage blood sugar levels. Coumestrol has demonstrated inhibitory activity against α-glycosidase. researchgate.net

| Enzyme | Compound | Inhibition Constant (Ki) |

|---|---|---|

| α-Glycosidase | Coumestrol | 30.56 ± 3.36 nM researchgate.net |

| Acetylcholinesterase (AChE) | Coumestrol | 10.25 ± 1.94 nM researchgate.net |

| Butyrylcholinesterase (BChE) | Coumestrol | 5.99 ± 1.79 nM researchgate.net |

Contributions to Phytoremediation Strategies

Phytoremediation is a process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water. This compound, as a naturally occurring plant compound, may play a role in these environmental cleanup strategies.

Enhancement of Heavy Metal Uptake and Sequestration in Plants

There is evidence to suggest that plants that accumulate this compound may have an enhanced ability to take up and sequester toxic heavy metals from the soil. This suggests a potential application in the phytoremediation of contaminated environments. The exact mechanisms by which this compound facilitates this process are an area of ongoing research, but may involve chelation of metal ions or modulation of plant metabolic pathways involved in metal transport and storage.

Antiviral Activity of Methylated Coumestans (e.g., against SARS-CoV-2)

Coumestans, a class of isoflavonoids, have been identified as possessing a range of pharmacological properties, including antiviral activity. frontiersin.org These compounds are structurally characterized by a fused coumarin (B35378) and benzofuran (B130515) ring system. researchgate.net While the antiviral potential of the broader coumarin family has been explored against several viruses, the specific antiviral activities of methylated coumestans are a more specialized area of research. researchgate.netnih.gov

Research into the antiviral mechanisms of coumarins indicates that they can target various stages of the viral life cycle. nih.gov For instance, different types of coumarins have been shown to inhibit HIV reverse transcriptase and integrase, interfere with cellular factors that regulate HIV-1 replication, and block the transmission of viral particles. researchgate.netnih.gov Coumestans, in particular, have been noted for their potential as HIV integrase inhibitors. nih.gov

A significant area of investigation has been the effect of coumestans on the Hepatitis C virus (HCV). The HCV NS5B protein, an RNA-dependent RNA polymerase essential for viral replication, has been identified as a key target for antiviral drugs. researchgate.net Studies have identified coumestans as a novel class of non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. researchgate.netnih.gov The naturally occurring coumestan, wedelolactone (B1682273), demonstrated inhibitory activity against NS5B in the low micromolar range. researchgate.net

Further research into synthetic coumestan analogues has highlighted the importance of their chemical structure, including the pattern of substitutions on their rings. researchgate.netnih.gov Molecular docking studies suggest that modifications to the benzofuran and coumarin core, as well as the peripheral hydroxyl and methoxy (B1213986) groups, could be valuable in developing potent inhibitors that fit within the NS5B binding pocket. nih.govnih.gov This indicates that methylation could play a crucial role in the anti-HCV efficacy of coumestans. The anti-NS5B efficacy of coumestans has been observed to be inversely correlated with their hydrophobicity. nih.gov Kinetic studies have shown that these compounds act as noncompetitive inhibitors with respect to the nucleoside triphosphate (rNTP) substrate and exhibit a mixed mode of inhibition towards the nucleic acid template. researchgate.net

While specific studies on the antiviral activity of this compound are limited in the available literature, research on related methylated compounds provides insight. For example, glycyrol, a coumestan featuring an O-methylation at position C-1, has been noted among coumestans with demonstrated preclinical antiviral effects. frontiersin.org

There is currently a lack of specific research in the provided results regarding the activity of this compound or other methylated coumestans against SARS-CoV-2. The primary focus of existing research has been on other viruses, particularly HIV and HCV. nih.govnih.govresearchgate.net

Research Findings on Coumestan Derivatives as HCV NS5B Inhibitors

The following table summarizes the inhibitory activity of the natural coumestan, wedelolactone, and its synthetic analogues against the HCV NS5B polymerase. This data illustrates the structure-activity relationship and the potential of the coumestan scaffold in antiviral research.

| Compound | Description | IC₅₀ (µM) | Kᵢ competitive (µM) | Kᵢ uncompetitive (µM) |

| Wedelolactone | A naturally occurring coumestan. | - | 11.2 | 43.0 |

| LQB34 | A synthetic analogue of wedelolactone. | 18.5 | 4.5 | 37.5 |

| LQB96 | A synthetic analogue of wedelolactone. | - | 42.6 | 342.3 |

Data sourced from studies on HCV NS5B polymerase inhibition. researchgate.net

Structure Activity Relationship Studies of Coumestrol Dimethyl Ether

Impact of Methylation on Receptor Binding Affinity and Bioactivity

The primary effect of methylation is the reduction of the molecule's hydrogen-bonding capacity. smolecule.com This is a critical factor in its interaction with estrogen receptors (ERs). While coumestrol (B1669458) itself is a potent phytoestrogen that binds to both ERα and ERβ, the replacement of the hydroxyl groups with methoxy (B1213986) groups in coumestrol dimethyl ether diminishes its direct estrogenic activity. smolecule.comumn.edu The hydroxyl groups are crucial for high-affinity binding to the estrogen receptor's ligand-binding pocket. nih.gov Studies have shown that blocking these hydroxyl groups, as in the case of this compound, reduces the estrogenic activity. umn.edu In fact, coumestrol is approximately three times as active as its dimethyl ether derivative in terms of estrogenic effects. umn.edu

This decreased estrogenic activity is a general trend observed with the methylation of isoflavones and other phytoestrogens, which often leads to inhibited phytoestrogenic activities. researchgate.net However, the reduced polarity due to methylation can enhance other properties, such as membrane permeability and lipid solubility, which may alter its bioavailability and interaction with other cellular targets. smolecule.com

Beyond estrogen receptors, the structural changes also affect interactions with other nuclear receptors. For instance, while coumestrol acts as an antagonist of the human pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism, this compound does not exhibit this antagonistic activity. nih.govoup.com This is attributed to the absence of the crucial hydroxyl groups necessary for this interaction. smolecule.com

Comparative Biological Activity with Coumestrol and other Coumestan (B1194414) Derivatives

When comparing the biological activity of this compound to its parent compound, coumestrol, and other related coumestans, distinct differences emerge.

Coumestrol vs. This compound: As established, coumestrol exhibits significantly higher estrogenic activity than its dimethyl ether counterpart. umn.edu Coumestrol is considered one of the most potent phytoestrogens, with a binding affinity for mammalian estrogen receptors that is only slightly lower than that of 17β-estradiol. nih.gov It acts as an agonist for both ERα and ERβ, with a stronger binding affinity for ERβ. muni.czmdpi.com In contrast, the estrogenic activity of this compound is considerably lower. umn.edu

However, the methylation in this compound may confer other biological activities. For instance, while research is limited, some studies suggest potential antioxidant and anti-inflammatory properties for this compound. smolecule.com It is important to note that coumestrol itself possesses notable antioxidant activity, in some cases higher than other isoflavones like genistein (B1671435) and daidzein (B1669772). nih.govnih.gov

The following table provides a comparative overview of the bioactivities:

| Feature | Coumestrol | This compound |

| Estrogenic Activity | High, potent agonist for ERα and ERβ nih.govmuni.cz | Significantly reduced umn.edu |

| PXR Antagonism (Human) | Active antagonist nih.govoup.com | Inactive nih.govoup.com |

| Antioxidant Activity | Demonstrated nih.govnih.gov | Suggested, needs more research smolecule.com |

| Hydrogen Bonding | High capacity due to hydroxyl groups | Reduced due to methoxy groups smolecule.com |

| Lipid Solubility | Lower | Enhanced |

Comparison with other Coumestans: The broader class of coumestans, which includes compounds like wedelolactone (B1682273) and psoralidin, exhibits a wide range of biological activities, including anticancer, antiviral, and antimyotoxic properties. muni.czresearchgate.net The specific biological effects of each coumestan are dictated by the type and position of functional groups on the core coumestan structure. The fused benzofuran-chromenone system provides a planar structure that facilitates strong interactions with receptors like the estrogen receptor. smolecule.com

Identification of Key Structural Determinants for Specific Molecular Interactions

The specific molecular interactions of this compound are dictated by several key structural features:

The Methoxy Groups: The presence of methoxy groups at positions 3 and 9 instead of hydroxyl groups is the most significant structural determinant. This change drastically reduces the molecule's ability to act as a hydrogen bond donor, thereby weakening its affinity for receptors like the estrogen receptor that rely on such interactions for high-affinity binding. smolecule.comnih.gov This lack of hydrogen-bonding capacity is also the primary reason for its inability to antagonize the human PXR. smolecule.com

The Planar Benzofurocoumarin Backbone: The rigid, planar structure of the coumestan core is essential for its ability to intercalate into the ligand-binding pockets of various receptors. smolecule.com This planarity, a characteristic of coumestans, allows for favorable van der Waals and hydrophobic interactions with the receptor sites.

The Carbonyl Group: The carbonyl group within the coumarin (B35378) ring system can act as a hydrogen bond acceptor, contributing to its binding with certain molecular targets.

Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule compared to coumestrol. This enhanced lipid solubility can influence its ability to cross cell membranes and may affect its metabolic pathways and interactions with intracellular enzymes. smolecule.com

Advanced Analytical Methodologies for Coumestrol Dimethyl Ether Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating coumestrol (B1669458) dimethyl ether from complex mixtures and determining its concentration. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phytoestrogens, including coumestrol and its derivatives. mdpi.com When coupled with a Diode-Array Detector (DAD), HPLC allows for the monitoring of elution at multiple wavelengths, which aids in the identification and purity assessment of the compound. mdpi.comscience.gov For enhanced sensitivity and structural confirmation, HPLC systems are often coupled with a mass spectrometer using an electrospray ionization (ESI) source.

A validated HPLC-DAD-ESI-MS method has been developed for the simultaneous quantification of sixteen phytoestrogens, including coumestrol, in various matrices like food, serum, and urine. mdpi.comresearchgate.net This method utilizes a reversed-phase C18 column and a gradient elution program with a mobile phase consisting of water and a methanol (B129727)/acetonitrile mixture, both containing formic acid to improve ionization efficiency. mdpi.com The ESI is typically operated in negative ion mode for the analysis of these compounds. mdpi.commdpi.com This powerful combination provides not only retention time data from the HPLC but also UV-Vis spectra from the DAD and mass-to-charge ratio (m/z) information from the MS, enabling highly specific and sensitive quantification. mdpi.comresearchgate.net For instance, the limit of quantification for coumestrol has been reported in the low ng/mL range in various biological samples. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For even greater selectivity and sensitivity, particularly in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique involves the use of a triple quadrupole mass spectrometer, which allows for the selection of a specific precursor ion of the analyte, its fragmentation, and the detection of a specific product ion. mdpi.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects, leading to very low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov

A rapid two-minute LC-MS/MS method has been developed for the simultaneous quantification of eleven phytoestrogens, including coumestrol, in human serum. nih.gov This high-throughput method utilizes a polar-reversed-phase column and a fast gradient, demonstrating the power of LC-MS/MS for large-scale studies. nih.gov The mass transition for coumestrol in this method was monitored at m/z 267/91. nih.gov The validation of such methods typically includes assessing linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of phytoestrogens. researchgate.net However, due to the low volatility and polar nature of compounds like coumestrol and its derivatives, a derivatization step is necessary to make them suitable for GC analysis. researchgate.net This typically involves converting the polar functional groups into more volatile trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netscience.gov

Once derivatized, the compounds can be separated on a GC column and detected by a mass spectrometer. researchgate.net GC-MS offers excellent chromatographic resolution and provides characteristic mass spectra that can be used for compound identification by comparison with spectral libraries. nih.gov Isotope dilution GC-MS methods have been developed for the accurate quantification of isoflavonoids and coumestrol in food samples, highlighting the high accuracy and specificity of this technique. helsinki.fi

Capillary Electrochromatography (CEC)

Capillary electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. wikipedia.orgchromatographyonline.com In CEC, the mobile phase is driven through a packed capillary by electroosmotic flow (EOF), which is generated by applying a high voltage across the capillary. wikipedia.org This results in a flat flow profile, which minimizes band broadening and leads to very high theoretical plate counts. chromatographyonline.com

CEC has been applied to the analysis of various compounds, including phytoestrogens. researchgate.net The separation in CEC is based on both the electrophoretic migration of the analytes and their partitioning between the stationary and mobile phases. wikipedia.org This dual separation mechanism provides unique selectivity. While CEC has shown great promise for high-efficiency separations, its adoption has been limited compared to HPLC and CE due to challenges in column technology and instrumentation. chromatographyonline.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of coumestrol dimethyl ether, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons and the methoxy (B1213986) group protons. For example, a publication on the synthesis of this compound reported ¹H NMR data in DMSO-d6, showing signals for the aromatic protons in the range of δ 7.09-7.95 ppm and singlets for the two methoxy groups at δ 3.90 and 3.87 ppm. iastate.edu

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each of the 17 carbon atoms in its structure. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Published data for this compound in DMSO-d6 shows a series of signals corresponding to the aromatic, ether, and carbonyl carbons, with the two methoxy carbons appearing at δ 56.1 and 55.9 ppm. iastate.edu

Table 1: ¹H NMR Spectroscopic Data for this compound iastate.edu Please note that coupling constants (J values) are crucial for detailed structural assignment but are not fully detailed in the provided search results.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.95-7.93 | d | 1H | Aromatic H |

| 7.81-7.79 | d | 1H | Aromatic H |

| 7.51-7.50 | d | 1H | Aromatic H |

| 7.22-7.21 | d | 1H | Aromatic H |

| 7.12-7.09 | m | 2H | Aromatic H |

| 3.90 | s | 3H | Methoxy (OCH₃) |

| 3.87 | s | 3H | Methoxy (OCH₃) |

| Solvent: DMSO-d6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound iastate.edu

| Chemical Shift (δ ppm) | Assignment |

| 162.5 | C=O or Aromatic C |

| 159.6 | Aromatic C-O |

| 159.0 | Aromatic C-O |

| 157.4 | Aromatic C-O |

| 156.0 | Aromatic C-O |

| 154.7 | Aromatic C |

| 122.5 | Aromatic C-H |

| 120.7 | Aromatic C-H |

| 115.8 | Aromatic C |

| 113.6 | Aromatic C-H |

| 113.2 | Aromatic C |

| 105.3 | Aromatic C |

| 102.6 | Aromatic C-H |

| 101.6 | Aromatic C-H |

| 97.3 | Aromatic C-H |

| 56.1 | Methoxy (OCH₃) |

| 55.9 | Methoxy (OCH₃) |

| Solvent: DMSO-d6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Excitation/Emission Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing this compound, leveraging the interaction of its chromophoric system with ultraviolet and visible light. The molecule's extended π-system, characteristic of the coumestan (B1194414) core, gives rise to distinct absorption bands. iastate.edu In a solvent mixture of methanol and dichloromethane (B109758), this compound exhibits multiple absorption maxima (λmax), providing a characteristic spectral fingerprint. iastate.edu

The compound is also noted for its fluorescent properties, making it suitable for sensitive detection methods. scbt.comsigmaaldrich.com In neutral, non-aqueous solvents, fluorescence emission originates from the uncharged first excited singlet state. researchgate.net This intrinsic fluorescence is a key property exploited in various biochemical assays and advanced analytical detection systems. scbt.com While the parent compound, coumestrol, is used as a fluorescent label where its emission shifts upon binding to receptors, the dimethyl ether derivative is also recognized as a biochemical suitable for fluorescence applications. scbt.comthieme-connect.de

| Solvent | UV Absorption Maxima (λmax) | Reference |

|---|---|---|

| Methanol/Dichloromethane (1:1) | 244 nm, 303 nm, 341 nm | iastate.edu |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₁₇H₁₂O₅, HRMS provides an experimental mass that closely matches the theoretically calculated exact mass. iastate.edusmolecule.com This confirmation is critical for distinguishing it from other isomers or compounds with the same nominal mass.

Research has demonstrated the use of HRMS to verify the structure of synthesized this compound, providing definitive evidence of its identity. iastate.edu The close correlation between the found and calculated mass confirms the molecular formula and, by extension, the successful synthesis or isolation of the compound. iastate.edu

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₂O₅ | smolecule.com |

| Calculated Exact Mass | 296.068473 | iastate.edu |

| Found Experimental Mass (HRMS) | 296.0689386 | iastate.edu |

Method Validation Parameters (Specificity, Linearity, Sensitivity, Accuracy, Precision)

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for the intended purpose of quantifying coumestrol and its derivatives. While specific validation studies for this compound are not extensively detailed, the parameters established for the parent compound, coumestrol, provide a strong reference for the required performance characteristics of analytical methods like High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.comnih.gov

Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods for coumestrol, specificity is often confirmed by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. researchgate.net For instance, in one study, no interference from a hydrogel formulation or skin extracts was observed. researchgate.net

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. For coumestrol, HPLC methods have shown excellent linearity with high determination or correlation coefficients (r²). mdpi.comnih.gov

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. mdpi.com Methods developed for phytoestrogens, including coumestrol, have achieved low ng/mL detection and quantification limits, demonstrating high sensitivity. mdpi.commdpi.com

Accuracy: Accuracy reflects the closeness of the experimental value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For coumestrol, recovery rates are generally high, often falling within the 97-107% range, indicating excellent accuracy. nih.govresearchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Validated methods for coumestrol consistently show low RSD values, typically below 5%, which signifies high precision. nih.govresearchgate.net

| Parameter | Finding/Value | Context/Method | Reference |

|---|---|---|---|

| Specificity | No interference from matrix components | HPLC method for coumestrol in skin permeation tests | researchgate.net |

| Linearity | 0.1-6.0 µg/mL (r² = 0.999) | HPLC-UV method for coumestrol in nanoemulsions | nih.gov |

| r² ≥ 0.97 | HPLC-DAD-ESI-MS for 16 phytoestrogens | mdpi.com | |

| Sensitivity (LOQ) | 0.008–3.541 ng/mL | General phytoestrogen analysis | mdpi.com |

| Food: 0.008–3.541 ng/mL; Serum: 0.01–1.77 ng/mL; Urine: 0.003–0.251 ng/mL | HPLC-DAD-ESI-MS for 16 phytoestrogens | mdpi.com | |

| Accuracy (Recovery) | 99.42% to 100.72% | HPLC-UV method for coumestrol in nanoemulsions | nih.gov |

| 97.07% to 107.28% | HPLC method for coumestrol in porcine skin | researchgate.net | |

| Precision (RSD) | Intra- & Inter-day RSD < 2% | HPLC-UV method for coumestrol in nanoemulsions | nih.gov |

| Intra-day RSD < 4.71%; Inter-day RSD < 2.09% | HPLC method for coumestrol in porcine skin | researchgate.net |

Future Directions and Emerging Research Avenues for Coumestrol Dimethyl Ether

Elucidation of Undetermined Biosynthetic Pathways and Enzymes

The biosynthetic pathway of coumestrol (B1669458) is believed to be similar to that of flavones and isoflavones, originating from the phenylpropanoid pathway. wikipedia.orgresearchgate.net It is derived from the isoflavone (B191592) daidzein (B1669772) through several enzymatic steps. mdpi.com However, the specific enzymes and methylation pathways responsible for the conversion of coumestrol to coumestrol dimethyl ether remain largely uncharacterized. While enzymes like CYP93A1 and IFR2 are involved in coumestrol synthesis in soy, the methyltransferases that add the two methyl groups to form the dimethyl ether derivative have not yet been identified.

Future research should focus on identifying and characterizing these novel biosynthetic enzymes. This could involve transcriptomic and proteomic analyses of plants known to produce coumestrol and its derivatives to identify candidate methyltransferase genes and proteins. Techniques such as using photoreactive and tagged biosynthetic intermediates could help in the identification of unknown biosynthetic enzymes based on substrate binding. mdpi.com Understanding these pathways is crucial for several reasons. It would provide a more complete picture of secondary metabolite biosynthesis in plants and could enable the bioengineering of plants or microorganisms for the mass production of this compound. frontiersin.orgnih.gov

Comprehensive Receptor Interaction Profiling and Downstream Signaling Analyses

This compound's biological activity is intrinsically linked to its interaction with various cellular receptors. As a derivative of a potent phytoestrogen, its interaction with estrogen receptors (ERα and ERβ) is of primary interest. wikipedia.orgsmolecule.com While coumestrol binds to both ERα and ERβ with high affinity, the dimethyl ether substitution likely alters this binding and subsequent downstream signaling. wikipedia.org Studies have shown that this compound does not antagonize rifampicin-mediated activation of the human pregnane (B1235032) X receptor (PXR), unlike its parent compound. nih.govoup.com This suggests that the methyl groups significantly impact receptor interaction and function.

A comprehensive profiling of this compound's binding affinity and functional activity at a wider range of nuclear receptors and other potential cellular targets is warranted. This should include not only ERs and PXR but also other receptors involved in metabolic and signaling pathways. smolecule.com Detailed downstream signaling analyses, utilizing techniques like transcriptomics and proteomics, would help to elucidate the specific genes and pathways modulated by this compound upon receptor binding. This knowledge is essential for understanding its potential therapeutic effects and for the development of selective estrogen receptor modulators (SERMs) with desirable tissue-specific activities. nih.gov

Development of Novel and Efficient Synthetic Routes for Specific Derivatization

The development of efficient and versatile synthetic routes is crucial for producing this compound and its derivatives for research and potential therapeutic applications. Current methods often involve the methylation of coumestrol extracted from natural sources. smolecule.com However, total synthesis offers greater control and the ability to create novel derivatives with specific structural modifications. smolecule.com

Recent advances have included biomimetic synthesis using iron(III) chloride as a catalyst to construct the coumestan (B1194414) core, followed by dehydrogenation. rsc.org Other approaches have utilized iodocyclization and palladium-catalyzed intramolecular lactonization. nih.gov Future research should focus on developing even more efficient, atom-economical, and scalable synthetic strategies. rsc.orgnih.gov This includes exploring novel catalytic systems and one-pot reactions to streamline the synthesis process. nih.govsemanticscholar.org The ability to easily synthesize a variety of specifically derivatized analogs of this compound will be invaluable for structure-activity relationship (SAR) studies, aiming to optimize biological activity and pharmacological properties. researchgate.netnih.gov

Exploration of Additional Biological Activities and Pharmacological Potential (Preclinical Studies)

While the estrogenic activity of coumestrol and its derivatives is well-documented, there is a vast, underexplored landscape of other potential biological activities for this compound. smolecule.com Research on related coumarins and phytoestrogens suggests a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netfrontiersin.orgijpsonline.commdpi.com For instance, coumestrol itself has shown neuroprotective and anti-cancer effects in preclinical studies. researchgate.netnih.gov

Future preclinical studies should systematically investigate the pharmacological potential of this compound in various disease models. This could include evaluating its efficacy in models of neurodegenerative diseases, cardiovascular diseases, diabetes, and various types of cancer. frontiersin.org Network pharmacology and metabolic profiling can be employed to identify potential targets and mechanisms of action. nih.gov Such preclinical research is a critical step in determining the therapeutic potential of this compound and guiding its further development as a novel therapeutic agent.

Q & A

Q. What are the primary applications of Coumestrol dimethyl ether in biochemical research, and how do its properties facilitate these roles?

this compound is primarily utilized as a fluorescence probe and pH indicator in biochemical assays due to its stable aromatic structure and methoxy substituents, which enhance its photophysical properties. Its fluorescence intensity is sensitive to environmental factors like solvent polarity and pH, making it suitable for tracking molecular interactions or cellular processes. Researchers should characterize its excitation/emission spectra (e.g., using spectrophotometry) and validate its stability under experimental conditions .

Q. What synthetic routes are recommended for preparing high-purity this compound, and what analytical techniques validate its purity?

Synthesis typically involves etherification of coumestrol using methylating agents (e.g., dimethyl sulfate or iodomethane) in the presence of a base. Catalysts like zirconium(IV) chloride (as in MOM ether synthesis) may optimize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity. Analytical validation employs HPLC with UV/fluorescence detection, supported by NMR and mass spectrometry to confirm structural integrity and rule out byproducts .

Advanced Research Questions

Q. How can experimental parameters be optimized to minimize photobleaching of this compound in fluorescence assays while maximizing signal detection?

- Light Exposure: Limit excitation light intensity and duration; use monochromatic filters to isolate optimal wavelengths.

- Antioxidants: Incorporate antifade agents (e.g., ascorbic acid) to reduce oxidative degradation.

- Solvent Selection: Test solvents with low photochemical reactivity (e.g., DMSO or ethanol) and adjust pH to stabilize the fluorophore. Calibration curves under varying conditions (e.g., temperature, ionic strength) are critical for reproducibility. Reference control experiments with known fluorescent standards to validate instrument settings .

Q. What methodological approaches resolve discrepancies in stability data for this compound under varying pH conditions?

- Controlled Stability Assays: Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC or fluorescence decay over time.

- Computational Modeling: Apply quantum chemical calculations (e.g., DFT) to predict hydrolysis or oxidation pathways, comparing results with empirical data.

- Cross-Validation: Use complementary techniques (e.g., LC-MS for degradation product identification) to reconcile conflicting observations. This approach mirrors methodologies used in dimethyl ether oxidation studies, where model predictions are iteratively refined against experimental data .

Q. How can researchers design experiments to assess the interaction kinetics of this compound with biomolecular targets?

- Fluorescence Quenching Titrations: Titrate the compound with increasing concentrations of the target (e.g., protein) and measure changes in fluorescence intensity. Calculate binding constants (e.g., Stern-Volmer analysis).

- Surface Plasmon Resonance (SPR): Immobilize the target on a sensor chip and monitor real-time association/dissociation rates.

- Molecular Dynamics Simulations: Model ligand-receptor interactions to predict binding sites and affinities, guiding experimental validation. These methods align with kinetic analyses in ether oxidation studies, where experimental and computational data are integrated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.